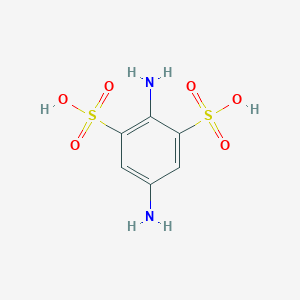

2,5-Diaminobenzene-1,3-disulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Diaminobenzene-1,3-disulfonic acid is an organic compound used as a reagent in the synthesis of asymmetric dianilides as intermediates for triphenodioxazine reactive dyes . It’s also known as a dye precursor .

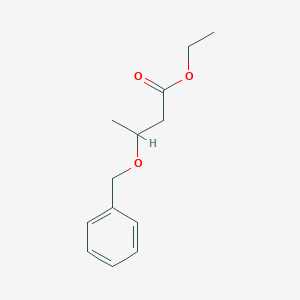

Molecular Structure Analysis

The molecular structure of 2,5-Diaminobenzene-1,3-disulfonic acid is characterized by the presence of two amino groups (-NH2) and a disulfonic acid group (-SO3H) attached to a benzene ring . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography, but such data is not available in the current resources.Aplicaciones Científicas De Investigación

Dye Manufacturing

“2,5-Diaminobenzene-1,3-disulfonic acid” is used as a precursor in the production of dyes . The dyes produced from this compound are known for their vibrant colors, excellent colorfastness, and uniform dyeing properties . They are widely used for coloring materials such as paper, feathers, and cellulose .

Medical Applications

This compound has been used in the treatment of various diseases such as acne vulgaris, leprosy, and rheumatoid arthritis . It works by inhibiting bacterial activity and inflammatory responses .

Chemical Reagent

“2,5-Diaminobenzene-1,3-disulfonic acid” is also used as a component in certain chemical reagents . These reagents are used for the detection and measurement of metal cations, as well as catalysts in certain chemical reactions .

Electrochemical Applications

There have been studies on the electrochemical copolymerization of “2,5-Diaminobenzene-1,3-disulfonic acid” and aniline . This process was carried out by cyclic voltammetry on IrO2 coated titanium electrodes .

Textile Industry

The dyes derived from “2,5-Diaminobenzene-1,3-disulfonic acid” are used in the textile industry for dyeing cotton . The use of laccase-mediated dyeing provides a more environmentally friendly alternative to traditional dyeing methods .

Mecanismo De Acción

Target of Action

The primary targets of 2,5-Diaminobenzene-1,3-disulfonic acid (DABDA) are lanthanide elements . Lanthanide elements are a group of elements that are widely used in various fields. Their separation is crucial for technical applications .

Mode of Action

DABDA interacts with its targets by adsorption. The compound has been used in the synthesis of nanoporous sulfonic covalent organic frameworks (iCOFs), which are used for the highly selective adsorption separation of lanthanide elements . The adsorption capacity of the iCOFs is highly sensitive to the ionic radius . This means that the greater the size difference between the ions, the higher the separation selectivity .

Biochemical Pathways

The separation mechanism of lanthanide elements by DABDA iCOFs may be related to the sulfonic groups in the ordered channels of the COFs . This suggests that DABDA affects the biochemical pathways involved in the adsorption and separation of lanthanide elements.

Result of Action

The result of DABDA’s action is the effective adsorption and separation of lanthanide elements . This is particularly true for early lanthanide elements (La 3+, Ce 3+, Pr 3+, Nd 3+, Sm 3+, Eu 3+, and Gd 3+) and late lanthanide elements (Tb 3+, Dy 3+, Ho 3+, Er 3+, Tm 3+, and Lu 3+) .

Action Environment

The action of DABDA is influenced by environmental factors such as temperature and pH. The iCOFs were synthesized under mild conditions , suggesting that the action of DABDA is sensitive to these conditions.

Propiedades

IUPAC Name |

2,5-diaminobenzene-1,3-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O6S2/c7-3-1-4(15(9,10)11)6(8)5(2-3)16(12,13)14/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJPFLIBOTDKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)O)N)S(=O)(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570455 |

Source

|

| Record name | 2,5-Diaminobenzene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diaminobenzene-1,3-disulfonic acid | |

CAS RN |

6409-48-9 |

Source

|

| Record name | 2,5-Diaminobenzene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)